
InChI key for 3-(3-Chlorophenyl)pyrrolidine
hydrochloride

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
3-(3-Chlorophenyl)pyrrolidine

hydrochloride

CAS No.: 1095545-16-6

Cat. No.: B1419478

Get Quote

Title: The Digital and Chemical Architecture of 3-(3-Chlorophenyl)pyrrolidine Hydrochloride:

A Technical Guide for Medicinal Chemistry

Executive Summary
3-(3-Chlorophenyl)pyrrolidine hydrochloride is a privileged scaffold in modern drug

discovery, serving as a critical pharmacophore in the development of monoamine transporter

inhibitors, analgesics, and anticonvulsants.[1][2] This guide provides a definitive technical

analysis of the compound, moving beyond simple identification to explore its digital

fingerprinting (InChI/InChIKey), structural stereochemistry, and validated synthesis protocols.[1]

By synthesizing cheminformatics with wet-lab methodology, this whitepaper establishes a self-

validating framework for researchers utilizing this moiety.[1][2]

Part 1: Digital Identity & Cheminformatics
In the era of big data drug discovery, precise chemical indexing is as critical as purity.[1] The

International Chemical Identifier (InChI) provides a layered, machine-readable description of

the molecule, while the InChIKey offers a fixed-length hash for database interoperability.[1][2]
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The Definitive Identifiers
For 3-(3-Chlorophenyl)pyrrolidine hydrochloride, two distinct identifiers exist depending on

whether the researcher is indexing the bioactive parent (free base) or the material substance

(salt).[1]

Identifier Type Value Technical Context

Parent InChIKey
FQSUFJMIMCTWRI-

UHFFFAOYSA-N

Primary Search Key. Used for

linking biological activity data

(SAR) across databases

(PubChem, ChEMBL) where

salt forms are stripped.[1][2]

Parent InChI

InChI=1S/C10H12ClN/c11-10-

3-1-2-8(6-10)9-4-5-12-7-9/h1-

3,6,9,12H,4-5,7H2

The standard machine-

readable string for the free

base.[1][2][3]

Salt InChIKey
YUSUCGUNQJAOLL-

UHFFFAOYSA-N

Inventory Key. Specific to the

hydrochloride salt (Sigma-

Aldrich/Vendor catalogs).

Includes the HCl component in

the hash.[1][2][4][5]

CAS (HCl) 1095545-16-6
Specific to the hydrochloride

salt.[1][2][5]

CAS (Base) 914299-59-5 Specific to the free base.[1][2]

The Hashing Algorithm (DOT Visualization)
The following diagram illustrates how the chemical structure is processed into the InChIKey.

This explains why searching for the salt key often fails in biological databases that normalize to

the parent structure.[1]
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Input Structure Normalization Process

3-(3-Chlorophenyl)
pyrrolidine HCl

Desalting
(Remove HCl)

Standardization InChI Generation
(Main, Charge, Stereo Layers)

Canonicalization SHA-256 Hashing
(27 Characters)

Encoding Parent InChIKey:
FQSUFJMIMCTWRI-UHFFFAOYSA-N

Output

Click to download full resolution via product page

Figure 1: Workflow for generating the Parent InChIKey, emphasizing the desalting step crucial

for cross-database interoperability.

Part 2: Structural Analysis & Stereochemistry
The 3-position of the pyrrolidine ring is a chiral center.[1][2] The InChIKey provided above (...-

UHFFFAOYSA-N) denotes a non-stereospecific (racemic or undefined) substance.[1][2]

Chirality: The C3 carbon is bonded to a hydrogen, the pyrrolidine ring (CH2 and CH), and the

3-chlorophenyl ring.[1]

Implication: In biological assays, the (S)- and (R)-enantiomers often exhibit distinct binding

affinities for targets such as the serotonin transporter (SERT) or chemically gated ion

channels.[1]

Recommendation: If working with an enantiopure sample, ensure the InChIKey reflects the

stereochemistry (e.g., the second block of the key will change from UHFFFAOYSA to a

specific code like HQN... or similar).[1]

Part 3: Synthesis & Preparation Protocol
To ensure scientific integrity, researchers must be able to reproduce the material.[1] The

following protocol describes the reduction of 3-(3-chlorophenyl)succinimide, a robust pathway

that avoids the instability of certain organometallic intermediates.

Reaction Pathway
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3-Chlorophenylsuccinimide

Intermediate:
Reduced Pyrrolidine (Free Base)

Reduction (Reflux 4-6h)

LiAlH4 (Lithium Aluminum Hydride)
Solvent: Dry THF

Workup:
1. Fieser Method (Quench)

2. Extraction (DCM)

Salt Formation:
HCl in Diethyl Ether

Final Product:
3-(3-Chlorophenyl)pyrrolidine HCl

Precipitation

Click to download full resolution via product page

Figure 2: Step-by-step synthesis via succinimide reduction, yielding the hydrochloride salt.

Experimental Methodology
Reduction:

Charge a flame-dried flask with 3-(3-chlorophenyl)succinimide (1.0 eq) dissolved in

anhydrous THF under nitrogen atmosphere.

Cool to 0°C. Slowly add LiAlH4 (2.5 eq) pellets or solution (caution: exothermic).

Allow to warm to room temperature, then reflux for 6 hours to ensure complete reduction

of the dione to the amine.
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Quenching (Fieser Method):

Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then

water (3 mL per g).

Filter the resulting granular precipitate through Celite.[1][2]

Isolation:

Concentrate the filtrate in vacuo to obtain the oily free base.[1][2]

Salt Formation (Critical Step):

Dissolve the free base in minimal anhydrous diethyl ether or ethanol.[1][2]

Add 2M HCl in diethyl ether dropwise with stirring at 0°C.

The white hydrochloride salt will precipitate.[1][2] Filter, wash with cold ether, and dry

under high vacuum.[1]

Part 4: Pharmacological Relevance
The 3-arylpyrrolidine motif is not merely a chemical curiosity; it is a validated "privileged

structure" in neuropharmacology.[1][2]

Mechanism of Action
Research indicates that 3-substituted pyrrolidines modulate neuronal excitability through two

primary pathways:[1][2]

Ion Channel Modulation: Inhibition of voltage-gated Sodium (NaV) and Calcium (CaV)

channels, contributing to anticonvulsant activity [1].[1]

Monoamine Reuptake: The scaffold mimics the spatial arrangement of

serotonin/norepinephrine reuptake inhibitors (SNRIs), acting as a rigidified analogue of

phenethylamine.[1]

Comparative Data
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Property Free Base Hydrochloride Salt Relevance

State
Oily Liquid / Low

melting solid
White Crystalline Solid

Salt is required for

stable storage and

precise weighing.[1][2]

Solubility
Organic solvents

(DCM, DMSO)

Water, Methanol,

DMSO

HCl salt allows for

preparation of

aqueous saline

solutions for in vivo

injection.[1][2]

Stability
Prone to oxidation

(secondary amine)
Stable at RT

Salt protects the

amine from oxidation.

[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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